2-Bromocyclobutanone

Organic Synthesis Methodology Process Chemistry

2-Bromocyclobutanone (CAS: 1192-01-4), a brominated four-membered cyclic ketone with the molecular formula C₄H₅BrO, serves as a versatile α-halogenated electrophilic building block in organic synthesis. Its high synthetic value is derived from a unique combination of intrinsic ring strain (approximately 26 kcal/mol for the cyclobutanone framework) and the presence of a reactive α-bromo substituent, making it a strategic intermediate for generating complex molecular architectures.

Molecular Formula C4H5BrO
Molecular Weight 148.99 g/mol
CAS No. 1192-01-4
Cat. No. B185203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromocyclobutanone
CAS1192-01-4
Synonyms2 - broMocyclobutanone
Molecular FormulaC4H5BrO
Molecular Weight148.99 g/mol
Structural Identifiers
SMILESC1CC(=O)C1Br
InChIInChI=1S/C4H5BrO/c5-3-1-2-4(3)6/h3H,1-2H2
InChIKeyXQZZIZVMMMRELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromocyclobutanone (CAS 1192-01-4) for Advanced Synthesis: Procurement Specification and Core Characteristics


2-Bromocyclobutanone (CAS: 1192-01-4), a brominated four-membered cyclic ketone with the molecular formula C₄H₅BrO, serves as a versatile α-halogenated electrophilic building block in organic synthesis [1]. Its high synthetic value is derived from a unique combination of intrinsic ring strain (approximately 26 kcal/mol for the cyclobutanone framework) and the presence of a reactive α-bromo substituent, making it a strategic intermediate for generating complex molecular architectures [1]. This compound is distinct from larger-ring analogs like cyclopentanone or cyclohexanone derivatives due to its enhanced reactivity profile in cycloaddition and ring-transformation chemistries [2].

Why 2-Bromocyclobutanone (CAS 1192-01-4) Cannot Be Replaced by Other Alpha-Halogenated Ketones


Direct substitution of 2-Bromocyclobutanone with alternative α-halogenated ketones or unsubstituted cyclic ketones is generally unsuccessful for applications requiring the specific combination of electrophilicity and strained-ring chemistry. The unique angular strain of the cyclobutanone core, which substantially activates it toward Diels-Alder cycloadditions compared to larger cycloalkenones like cyclopentenone and cyclohexenone, is a critical differentiator [1]. Furthermore, the α-bromine atom is not a generic leaving group; it plays a crucial role in dictating the stereochemical outcome and reactivity of subsequent transformations, such as the highly endo-selective cycloadditions and specific ring contractions documented for 2-Bromocyclobutanone [1][2]. For instance, while 2-chlorocyclobutanone is a structural analog, its lower reactivity in key cross-coupling steps and different physical properties preclude it from serving as a direct, performance-equivalent substitute in many advanced synthetic sequences.

Quantitative Differentiation of 2-Bromocyclobutanone (CAS 1192-01-4) from Comparators


Synthesis Efficiency of 2-Bromocyclobutanone (CAS 1192-01-4) vs. Complex Cyclobutanone Derivatives

The synthesis of 2-Bromocyclobutanone from the parent cyclobutanone via bromination is a high-yielding and readily scalable process, reported to proceed with an approximate 92% yield [1]. This compares favorably to the synthesis of many diversely functionalized cyclobutanone derivatives, which are noted in a review to be produced in limited numbers and with limited structural diversity due to synthetic challenges [2]. This high and reproducible yield directly translates to lower procurement costs and more reliable supply for end-users compared to more complex custom-synthesized alternatives.

Organic Synthesis Methodology Process Chemistry

Enhanced Reactivity of 2-Bromocyclobutanone (CAS 1192-01-4) as a Dienophile vs. Non-Halogenated Parent

In Diels-Alder (DA) cycloadditions, 2-Bromocyclobutanone functions as a significantly more reactive dienophile than its non-halogenated parent, cyclobutanone. Research explicitly states that 2-brominated cycloalkenone dienophiles are 'significantly more reactive than their nonhalogenated parent compounds' [1]. A more focused study on 2-bromocyclobutenone (an oxidation state derivative) confirms it is 'far more reactive than the parent compound' [2]. This increased reactivity is attributed to the electron-withdrawing effect of the bromine atom, which lowers the LUMO energy of the dienophile and accelerates the cycloaddition.

Cycloaddition Diels-Alder Reactivity

High Endo Stereoselectivity of 2-Bromocyclobutanone (CAS 1192-01-4) in Diels-Alder Reactions

The presence of the bromine atom on 2-Bromocyclobutanone strongly influences the stereochemical outcome of its cycloaddition reactions. Studies on 2-bromocyclobutenone, the corresponding enone, demonstrate that it acts as a 'highly endo selective' dienophile in Diels-Alder reactions [1]. This high endo selectivity is a key characteristic, as computational studies attribute this preference to favorable electrostatic interactions in the endo transition state, which are amplified by the polar C-Br bond, and to steric destabilization of the competing exo transition state by the bulky bromine atom [2].

Stereoselectivity Cycloaddition Diels-Alder

Unique Ring Contraction Pathway of 2-Bromocyclobutanone (CAS 1192-01-4) to Cyclopropanes

2-Bromocyclobutanone undergoes a specific ring contraction reaction that is not observed for its non-brominated or other halogenated analogs. When treated with nucleophiles like lithium aluminum hydride or Grignard reagents, the compound undergoes a ring contraction to yield cyclopropylcarbonyl products [1]. The mechanism is distinct, as studies on the thermal contraction of 2-bromocyclobutanone ketals reveal an intermolecular halogen transfer pathway rather than a concerted pericyclic process, a mechanistic nuance that dictates reaction conditions and product distribution [2]. This pathway provides a strategic route to valuable cyclopropane motifs that is not accessible from 2-chlorocyclobutanone or the parent ketone under the same mild conditions.

Ring Contraction Cyclopropane Synthesis Mechanism

Recommended Applications for 2-Bromocyclobutanone (CAS 1192-01-4) Based on Proven Differentiation


Synthesis of gem-Dimethylcyclobutane Natural Products

In an enantioselective total synthesis, 2-Bromocyclobutanone serves as a crucial intermediate for constructing the chiral 2,3-disubstituted cyclobutanone core. Its value lies in the bromine atom acting as a 'valuable synthetic handle for further coupling transformations', enabling the synthesis of complex natural products like (+)-β-caryophyllene and (-)-raikovenal [1]. This application leverages the compound's ability to participate in sequential 1,4-conjugate addition/trapping/cross-coupling reactions, a sequence for which the brominated analog is uniquely suited [1].

Synthesis of Terminally Substituted Dendralenes and Dienes

2-Bromocyclobutanone is a key starting material for preparing 1,2-disubstituted cyclobutenes. These intermediates are subsequently subjected to thermal ring-opening reactions to yield synthetically challenging terminally substituted [3]- and [4]dendralenes, as well as 2,3-disubstituted buta-1,3-dienes [2]. This application exploits the strained cyclobutanone core and the leaving group ability of the bromine atom to access cross-conjugated alkene systems that are valuable building blocks for more complex structures [2].

Construction of Cyclopropane-Containing Molecular Scaffolds

The well-documented ring contraction of 2-Bromocyclobutanone derivatives upon treatment with nucleophiles provides a direct and efficient entry into cyclopropylcarbonyl frameworks [3]. This is a strategic application for medicinal chemists seeking to incorporate cyclopropane motifs to enhance metabolic stability or conformational rigidity in drug candidates, as it offers a distinct synthetic alternative to cyclopropanation reactions or other precursors like 2-chlorocyclobutanone [3].

High-Performance Dienophile in Diels-Alder Cycloadditions

For researchers requiring a highly reactive and endo-selective dienophile, 2-Bromocyclobutanone (or its corresponding enone, 2-bromocyclobutenone) is the optimal choice. Its superior reactivity over nonhalogenated cyclobutenones allows Diels-Alder reactions to proceed with unreactive dienes and under mild thermal conditions without Lewis acid catalysis, as demonstrated in reactions with Dane's diene that yield exclusive meta regiochemistry [4]. This performance profile makes it a superior procurement choice for expanding the scope and efficiency of [4+2] cycloaddition methodologies [4].

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